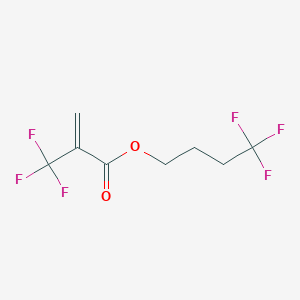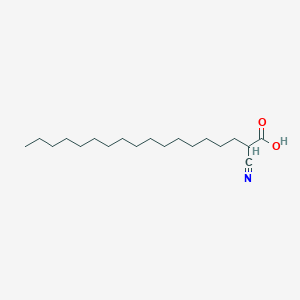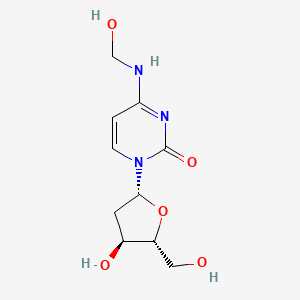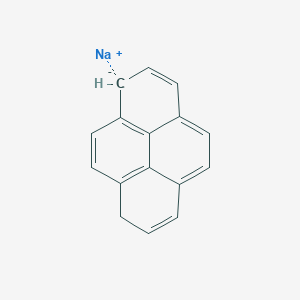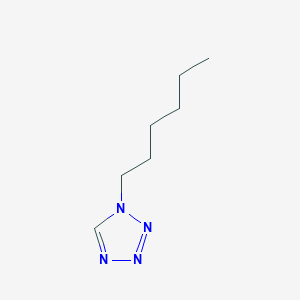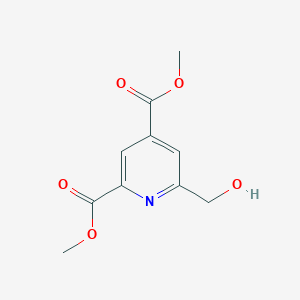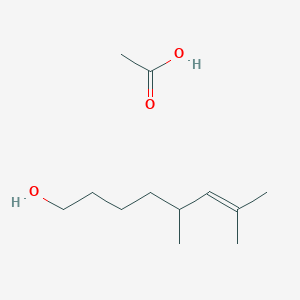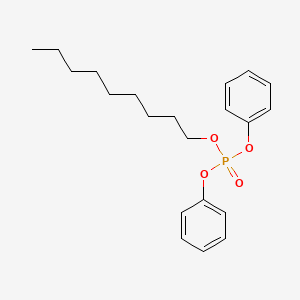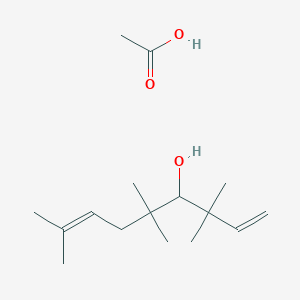![molecular formula C21H14N2O3 B14352959 2-([1,1'-Biphenyl]-4-yl)-5-(4-nitrophenyl)-1,3-oxazole CAS No. 91044-62-1](/img/structure/B14352959.png)
2-([1,1'-Biphenyl]-4-yl)-5-(4-nitrophenyl)-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-([1,1’-Biphenyl]-4-yl)-5-(4-nitrophenyl)-1,3-oxazole is a heterocyclic compound that features a unique structure combining biphenyl and nitrophenyl groups with an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,1’-Biphenyl]-4-yl)-5-(4-nitrophenyl)-1,3-oxazole typically involves the condensation of 4-nitrobenzaldehyde with 4-biphenylamine in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the oxazole ring. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-([1,1’-Biphenyl]-4-yl)-5-(4-nitrophenyl)-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The biphenyl and nitrophenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated biphenyl or nitrophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-([1,1’-Biphenyl]-4-yl)-5-(4-nitrophenyl)-1,3-oxazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of advanced materials and as a component in organic electronic devices.
Wirkmechanismus
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-5-(4-nitrophenyl)-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound’s nitrophenyl group can participate in electron transfer reactions, while the oxazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
4-Nitrophenyl- and 4′-nitro-1,1′-biphenyl-4-carboxylates: These compounds share structural similarities with 2-([1,1’-Biphenyl]-4-yl)-5-(4-nitrophenyl)-1,3-oxazole but differ in their functional groups and reactivity.
1,4-Bis(4-nitrophenyl)piperazine: Another compound with nitrophenyl groups, used in different applications.
Uniqueness: 2-([1,1’-Biphenyl]-4-yl)-5-(4-nitrophenyl)-1,3-oxazole is unique due to its combination of biphenyl and nitrophenyl groups with an oxazole ring, providing distinct electronic and structural properties that make it valuable for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
91044-62-1 |
|---|---|
Molekularformel |
C21H14N2O3 |
Molekulargewicht |
342.3 g/mol |
IUPAC-Name |
5-(4-nitrophenyl)-2-(4-phenylphenyl)-1,3-oxazole |
InChI |
InChI=1S/C21H14N2O3/c24-23(25)19-12-10-17(11-13-19)20-14-22-21(26-20)18-8-6-16(7-9-18)15-4-2-1-3-5-15/h1-14H |
InChI-Schlüssel |
VDECUOXAUQCYDK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


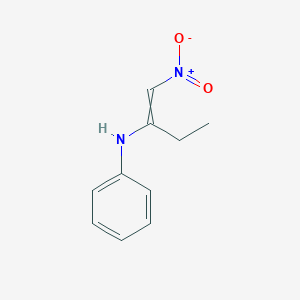
![3,3'-(Ethene-1,2-diyl)di(bicyclo[4.2.0]octa-1,3,5-triene)](/img/structure/B14352881.png)
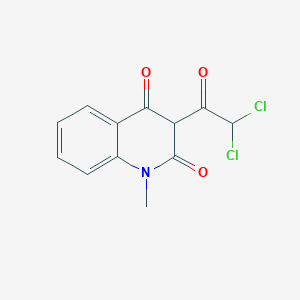
![[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]urea;hydrochloride](/img/structure/B14352893.png)

